tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

CAS No.: 1782214-75-8

Cat. No.: VC2740422

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782214-75-8 |

|---|---|

| Molecular Formula | C13H21NO5 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-9(8-14)10(15)7-11(16)18-4/h9H,5-8H2,1-4H3 |

| Standard InChI Key | YTCSCDOENDCHCN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=O)CC(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=O)CC(=O)OC |

Introduction

Chemical Identity and Structural Properties

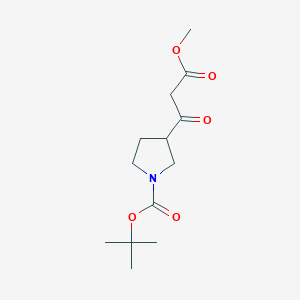

Tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is defined by a specific molecular arrangement featuring a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group and a methoxy-3-oxopropanoyl side chain. The compound exhibits a complex three-dimensional structure characterized by multiple functional groups that contribute to its chemical reactivity and potential applications.

Identification Parameters

The compound can be uniquely identified through several standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1782214-75-8 |

| IUPAC Name | tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.30954 g/mol |

| SMILES | COC(=O)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |

| InChI | InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-9(8-14)10(15)7-11(16)18-4/h9H,5-8H2,1-4H3 |

| InChIKey | YTCSCDOENDCHCN-UHFFFAOYSA-N |

| Synonyms | SCHEMBL20012124, ALBB-031167, AKOS022983632 |

Structural Features

The molecular structure of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate contains several key functional groups and structural elements that define its chemical properties and reactivity .

Table 2: Structural Features

| Structural Element | Quantity |

|---|---|

| Total bonds | 40 |

| Non-hydrogen bonds | 19 |

| Multiple bonds | 3 |

| Rotatable bonds | 6 |

| Double bonds | 3 |

| Five-membered rings | 1 (pyrrolidine) |

| Functional groups | 1 ester (aliphatic), 1 carbamate (aliphatic), 1 ketone (aliphatic) |

The compound features a pyrrolidine ring as its core structure, with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. The C-3 position of the pyrrolidine ring bears a 3-methoxy-3-oxopropanoyl substituent, which includes a β-ketoester moiety. This arrangement of functional groups contributes to the compound's chemical versatility and potential reactivity in various organic transformations .

Physical Properties

The physical properties of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate contribute to its handling characteristics and applications in research settings. Although detailed physical data is limited in the available search results, the compound's structural features suggest certain physical characteristics.

Solubility and Stability

| Hazard Category | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

Chemical Reactivity and Synthetic Applications

The structural features of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate suggest specific reactivity patterns that may be exploited in organic synthesis and pharmaceutical development.

Reactive Centers

The compound contains several reactive centers that may participate in various chemical transformations:

-

The β-ketoester moiety, which can undergo various condensation reactions, aldol reactions, and reduction processes

-

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, which can be cleaved under acidic conditions to reveal the secondary amine

-

The methyl ester group, which can undergo transesterification, hydrolysis, or reduction reactions

Related Compounds and Structural Analogues

Several structural analogues of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate appear in the chemical literature, differing primarily in the substituents attached to the core structure or in the heterocyclic ring system itself.

Pyrrolidine Analogues

Table 4: Pyrrolidine-based Structural Analogues

| Compound Name | Key Structural Differences | CAS Number |

|---|---|---|

| tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | Ethoxy group instead of methoxy | 889955-52-6 |

| tert-Butyl 3-methoxy-3-(2-oxoethyl)pyrrolidine-1-carboxylate | Different arrangement of functional groups | Not specified |

| tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate | Additional 3-methoxyphenyl substituent at position 4 | 1229623-92-0 |

Piperidine Analogues

Table 5: Piperidine-based Structural Analogues

| Compound Name | Key Structural Differences | CAS Number |

|---|---|---|

| tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | Piperidine ring instead of pyrrolidine, ethoxy group instead of methoxy | 877173-80-3 |

| tert-Butyl (R)-3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | Piperidine ring instead of pyrrolidine, specific R configuration | 1391734-56-7 |

These structural analogues share similar functional group patterns while differing in specific substituents or in the core heterocyclic system. The variations in structure may lead to differences in reactivity, physical properties, and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume